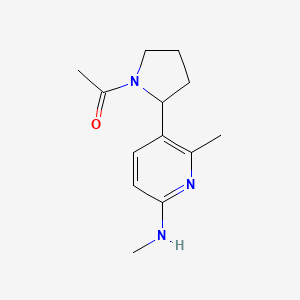

1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a pyridine-pyrrolidine hybrid featuring a methylamino group at the 6-position and a methyl group at the 2-position of the pyridine ring.

Preparation Methods

The synthesis of 1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild conditions. The reaction conditions are generally mild and environmentally benign, making it suitable for industrial production.

Chemical Reactions Analysis

1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized with different substituents.

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Effects on Pyridine Core

Electron-Donating vs. Electron-Withdrawing Groups

- Target Compound: The methylamino group at the 6-position is electron-donating, enhancing pyridine ring basicity and solubility in polar solvents.

- Fluorinated Analog: 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (CAS 1203499-51-7, MW 208.23) replaces the methylamino group with a fluorine atom, an electron-withdrawing substituent.

- Chlorinated Analog: 1-(6-Chloro-2-methylpyridin-3-yl)ethanone (CAS 439111-18-9, MW 169.61) features a chlorine atom, further enhancing electron withdrawal and lipophilicity, which may influence bioavailability .

Bulkier Substituents

- tert-Butyldimethylsilyl (TBS) Protected Analog: 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone (CAS 1228666-50-9, MW 352.52) incorporates a TBS group, significantly increasing molecular weight and hydrophobicity. Such modifications are common in prodrug design to modulate pharmacokinetics .

Heterocyclic Ring Variations

- Piperidine vs. Pyrrolidine: Compounds like 1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352495-81-8, MW 248.32) replace pyrrolidine with a piperidine ring.

Physicochemical and Spectral Comparisons

Molecular Weight and LogP

| Compound (CAS) | Molecular Weight | LogP | Key Substituents |

|---|---|---|---|

| Target Compound | ~260 (estimated) | ~1.5 | Methylamino, methyl, pyrrolidine |

| 1-(2-Fluoro-6-pyrrolidinyl)ethanone (1203499-51-7) | 208.23 | 2.25 | Fluoro, pyrrolidine |

| 1-(6-Chloro-2-methylpyridin-3-yl)ethanone (439111-18-9) | 169.61 | 2.25 | Chloro, methyl |

| TBS-Protected Analog (1228666-50-9) | 352.52 | ~3.5 | TBS, fluoro |

Key Trends :

- Electron-withdrawing groups (F, Cl) increase LogP, enhancing lipophilicity.

- Bulky groups (TBS) drastically raise molecular weight and LogP, reducing aqueous solubility.

Spectral Data (NMR/HRMS)

- Methylamino Group Impact: In analogs like 1-(2-Cyclohexylphenyl)ethanone (), the electron-donating methylamino group would cause upfield shifts in adjacent protons (e.g., δ ~2.5 ppm for N–CH3) compared to electron-withdrawing groups (e.g., δ ~3.0–3.5 ppm for F-substituted protons) .

- HRMS Validation : High-resolution mass spectrometry (HRMS) data for analogs (e.g., 3ar in ) confirm molecular formulae, ensuring synthetic accuracy.

Availability and Pricing

Biological Activity

1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone, also known by its CAS number 1352539-33-3, is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a pyridine ring, and an ethanone moiety, characterized by the molecular formula C13H19N3O and a molecular weight of approximately 233.31 g/mol. The structural complexity suggests potential interactions with various biological targets, which could lead to therapeutic effects in multiple pathways.

Research indicates that this compound may exert its biological effects through interactions with specific enzymes and receptors. Although detailed studies are still needed to elucidate the precise mechanisms of action, initial findings suggest modulation of neurotransmitter systems, particularly those involved in neurological pathways.

Biological Activity Overview

Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound's potential antibacterial activity can be inferred from its structural similarities to known antimicrobial agents.

Pharmacodynamics and Pharmacokinetics : Understanding the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) is crucial for evaluating the therapeutic potential of this compound. Studies typically assess binding affinities to receptors and enzymes, along with toxicity profiles.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | Contains a methoxy group instead of methylamino | Different functional group impacts biological activity |

| Alpha-methylthiofentanyl | Contains a thioether group | Primarily used in pain management; different pharmacological profile |

| Beta-hydroxyfentanyl | Hydroxyl group present | Known for opioid activity; different receptor interactions |

The unique combination of the methylamino group and the specific arrangement of the pyridine and pyrrolidine rings may confer distinct biological properties not found in these similar compounds.

Study on Antimicrobial Activity

A study examined various pyrrolidine derivatives for their antibacterial properties. Compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives . This suggests that derivatives similar to this compound may also exhibit significant antimicrobial activity.

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with biological systems. These studies typically involve assessing binding affinities to specific receptors or enzymes, exploring its pharmacodynamics and pharmacokinetics, and evaluating its safety profile through toxicity assays.

Q & A

Q. Synthesis and Optimization

Q: What strategies are recommended for optimizing the synthesis of 1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone, particularly for introducing the pyrrolidine and methylamino substituents? A:

- Key Steps :

- Pyrrolidine Ring Formation : Use reductive amination or cyclization reactions with ketone precursors (e.g., 2-(methylamino)pyridine derivatives) to construct the pyrrolidine moiety .

- Methylamino Group Introduction : Employ nucleophilic substitution or Buchwald–Hartwig amination under palladium catalysis for selective methylation .

- Reaction Optimization :

Q. Structural Characterization

Q: How can X-ray crystallography and SHELX software be applied to resolve ambiguities in the molecular structure of this compound? A:

- Crystallization : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., ethanol/water mixtures).

- Data Collection : Use high-resolution synchrotron radiation for accurate diffraction data.

- Refinement with SHELX :

- Validation : Cross-check with DFT-calculated bond lengths/angles to resolve discrepancies.

Q. Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly for kinase or receptor targets? A:

- Kinase Inhibition :

- Receptor Binding :

- Radioligand displacement assays (e.g., [³H]-labeled competitors) for GPCR or nuclear receptor targets.

- Pair with molecular docking studies to rationalize binding modes.

Q. Handling and Stability

Q: What precautions are necessary for handling hygroscopic intermediates during synthesis? A:

- Storage : Use desiccators with silica gel or molecular sieves for moisture-sensitive intermediates .

- Gloveboxes : Conduct air-sensitive reactions (e.g., Grignard additions) under inert atmospheres.

- Safety Protocols :

- Wear nitrile gloves and safety goggles to prevent skin/eye exposure .

- Neutralize spills with sand or inert absorbents, avoiding water to prevent exothermic reactions .

Q. Analytical Method Development

Q: How can reverse-phase HPLC methods be optimized for purity analysis of this compound? A:

- Column Selection : C18 columns (e.g., 5 µm, 250 mm) with acetonitrile/water gradients.

- Detection : UV at 254 nm (aromatic π→π* transitions) or MS for low-concentration samples .

- Method Validation :

- Assess linearity (R² > 0.99) across 0.1–100 µg/mL.

- Quantify impurities (e.g., de-methylated byproducts) via spiked calibration curves.

Q. Data Contradiction Analysis

Q: How to resolve conflicting reports on the compound’s metabolic stability in hepatocyte assays? A:

- Experimental Replication :

- Structural Modifications :

Q. Advanced Computational Modeling

Q: What computational approaches are effective for predicting the compound’s binding affinity to ATP-binding pockets? A:

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess stability.

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for methylamino or pyrrolidine modifications .

- Docking Validation : Cross-reference with crystallographic data (e.g., PDB entries) to refine pose predictions.

Q. Degradation Pathway Elucidation

Q: What analytical techniques are critical for identifying degradation products under accelerated stability conditions? A:

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

1-[2-[2-methyl-6-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C13H19N3O/c1-9-11(6-7-13(14-3)15-9)12-5-4-8-16(12)10(2)17/h6-7,12H,4-5,8H2,1-3H3,(H,14,15) |

InChI Key |

ZYKKKGBUMIXPTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NC)C2CCCN2C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.